molecular formula C9H12BFO3 B1368682 2-Fluoro-6-isopropoxyphenylboronic acid CAS No. 870777-17-6

2-Fluoro-6-isopropoxyphenylboronic acid

Cat. No.: B1368682
CAS No.: 870777-17-6
M. Wt: 198 g/mol
InChI Key: WVAMTUDWTJMGSG-UHFFFAOYSA-N
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Description

2-Fluoro-6-isopropoxyphenylboronic acid is an organoboron compound with the molecular formula C9H12BFO3. It is characterized by a phenyl ring substituted with a fluorine atom at the second position and an isopropoxy group at the sixth position, along with a boronic acid group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds .

Mechanism of Action

Target of Action

The primary target of the compound 2-Fluoro-6-isopropoxyphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The this compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition process where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The this compound affects the SM coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds .

Result of Action

The molecular and cellular effects of the action of this compound result in the formation of new organic compounds with specific properties. This is achieved through the SM coupling reaction, which is facilitated by the compound .

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors. The compound is generally environmentally benign , and its success in the SM coupling reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions . .

Biochemical Analysis

Biochemical Properties

2-Fluoro-6-isopropoxyphenylboronic acid plays a significant role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction. This reaction is widely used in organic synthesis to form carbon-carbon bonds. The compound interacts with palladium catalysts to facilitate the transmetalation process, which is a key step in the coupling reaction . Additionally, this compound can interact with enzymes and proteins that have boron-binding sites, potentially influencing their activity and function.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways by interacting with signaling proteins and enzymes, leading to changes in gene expression and cellular metabolism. For example, the compound may inhibit or activate specific enzymes involved in metabolic pathways, thereby altering the metabolic flux and levels of metabolites within the cell .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can form reversible covalent bonds with hydroxyl and amino groups on proteins and enzymes, leading to enzyme inhibition or activation. This interaction can result in changes in gene expression and cellular function. Additionally, the compound’s boronic acid moiety allows it to participate in the Suzuki-Miyaura coupling reaction, facilitating the formation of carbon-carbon bonds .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound can undergo slow degradation, which may affect its long-term efficacy in biochemical reactions. In in vitro and in vivo studies, the compound’s effects on cellular function may vary depending on the duration of exposure and the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. At low doses, the compound may exhibit beneficial effects on cellular function and metabolic pathways. At high doses, it may cause toxic or adverse effects, such as enzyme inhibition or disruption of cellular processes. It is important to determine the optimal dosage to achieve the desired effects while minimizing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can interact with enzymes and cofactors that play a role in metabolic processes, influencing the metabolic flux and levels of metabolites. The compound’s interactions with specific enzymes can lead to changes in the activity of metabolic pathways, affecting the overall metabolic state of the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within specific cellular compartments. Understanding the transport and distribution mechanisms is crucial for optimizing the compound’s efficacy in biochemical applications .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-6-isopropoxyphenylboronic acid typically involves the borylation of a suitable precursor. One common method is the reaction of 2-fluoro-6-isopropoxyphenyl halide with a boron-containing reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-6-isopropoxyphenylboronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions:

Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Comparison with Similar Compounds

  • 2-Fluoro-6-propoxyphenylboronic acid
  • 2-Fluoro-6-methoxyphenylboronic acid
  • 2-Fluoro-6-ethoxyphenylboronic acid

Comparison: 2-Fluoro-6-isopropoxyphenylboronic acid is unique due to the presence of the isopropoxy group, which can affect its steric and electronic properties. This can lead to differences in reactivity and selectivity compared to similar compounds with different alkoxy groups .

Properties

IUPAC Name

(2-fluoro-6-propan-2-yloxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BFO3/c1-6(2)14-8-5-3-4-7(11)9(8)10(12)13/h3-6,12-13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVAMTUDWTJMGSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC=C1F)OC(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30584540
Record name {2-Fluoro-6-[(propan-2-yl)oxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870777-17-6
Record name B-[2-Fluoro-6-(1-methylethoxy)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=870777-17-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {2-Fluoro-6-[(propan-2-yl)oxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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